Ethyl(imino)(3-methoxyphenyl)-lambda6-sulfanone is an organosulfur compound characterized by the presence of an ethyl group, an imino group, a 3-methoxyphenyl group, and a lambda6-sulfanone moiety. This compound has garnered attention due to its potential applications in various scientific fields, including chemistry and biology, particularly for its antimicrobial and anticancer properties.
Ethyl(imino)(3-methoxyphenyl)-lambda6-sulfanone belongs to the class of sulfanones, which are sulfur-containing organic compounds. The IUPAC name for this compound is ethyl-imino-(3-methoxyphenyl)-oxo-λ6-sulfane, and its molecular formula is C₉H₁₃NO₂S. The compound's unique structure contributes to its reactivity and potential applications in medicinal chemistry.
The synthesis of Ethyl(imino)(3-methoxyphenyl)-lambda6-sulfanone typically involves a two-step process:
No specific catalysts are required for these reactions, making the synthesis relatively straightforward.
For industrial-scale production, batch reactors are utilized to mix the reactants efficiently. The purification of the final product can be achieved through recrystallization or chromatography techniques.
The molecular structure of Ethyl(imino)(3-methoxyphenyl)-lambda6-sulfanone can be represented using Simplified Molecular Input Line Entry System (SMILES) notation as CCS(=N)(=O)C1=CC=CC(=C1)OC
. The compound features a sulfonyl group (S=O) linked to an ethyl group and a 3-methoxyphenyl group via an imine bond.
Property | Value |
---|---|
Molecular Formula | C₉H₁₃NO₂S |
Molecular Weight | 199.27 g/mol |
IUPAC Name | ethyl-imino-(3-methoxyphenyl)-oxo-λ6-sulfane |
InChI Key | JJTJVWIVYOTGEL-UHFFFAOYSA-N |
Ethyl(imino)(3-methoxyphenyl)-lambda6-sulfanone can undergo several chemical reactions:
The mechanism of action of Ethyl(imino)(3-methoxyphenyl)-lambda6-sulfanone involves its interaction with various molecular targets within biological systems:
Ethyl(imino)(3-methoxyphenyl)-lambda6-sulfanone is a solid at room temperature with specific melting points depending on purity.
The compound exhibits reactivity typical of organosulfur compounds, including:
Data on solubility, pH stability, and other chemical properties are essential for practical applications but require empirical determination through experimental studies.
Ethyl(imino)(3-methoxyphenyl)-lambda6-sulfanone has several scientific applications:
CAS No.: 1910-41-4
CAS No.: 13463-39-3
CAS No.:
CAS No.: 91698-30-5
CAS No.: 73628-28-1